2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclobutylaziridine moiety, which is known for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile typically involves multiple steps. One common method includes the reaction of a substituted phenylacetonitrile with a cyclobutylaziridine derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile involves its interaction with specific molecular targets. The aziridine ring is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activity, as it can modify proteins, DNA, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[(1-Cyclopropylaziridin-2-yl)methoxy]phenyl]acetonitrile
- 2-[3-[(1-Cyclopentylaziridin-2-yl)methoxy]phenyl]acetonitrile
Uniqueness
2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile is unique due to the presence of the cyclobutylaziridine moiety, which imparts distinct reactivity and potential biological activity compared to its cyclopropyl and cyclopentyl analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-8-7-12-3-1-6-15(9-12)18-11-14-10-17(14)13-4-2-5-13/h1,3,6,9,13-14H,2,4-5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBDQXNFPQGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC(=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.